molecular formula C9H8N2 B14629937 3-(2-Aminophenyl)prop-2-enenitrile CAS No. 58106-57-3

3-(2-Aminophenyl)prop-2-enenitrile

Cat. No.: B14629937
CAS No.: 58106-57-3
M. Wt: 144.17 g/mol
InChI Key: BYEHYSHPUIZTSR-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a conjugated system with an electron-donating 2-aminophenyl group and an electron-withdrawing nitrile (-CN) moiety. This structural motif confers unique optical and electronic properties, including a low HOMO-LUMO energy gap, which is critical for applications in organic electronics and photochemistry . The amino group facilitates hydrogen bonding and π-π interactions, influencing molecular packing in the solid state and solubility in polar solvents .

Properties

CAS No.

58106-57-3

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

3-(2-aminophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H8N2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6H,11H2

InChI Key

BYEHYSHPUIZTSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Aminophenyl)prop-2-enenitrile can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation followed by cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Aminophenyl)prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Substituent Comparison of Prop-2-enenitrile Derivatives
Compound Substituents Key Structural Features References
3-(2-Aminophenyl)prop-2-enenitrile 2-Aminophenyl Amino group for H-bonding, conjugated system
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) Diphenylamino, pyridin-3-yl Strong π-π interactions, solvent-dependent conformers (anti/syn)
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile 4-Methylphenyl, 2-naphthyl Weak C–H interactions, dihedral angle = 60.3°
CCG-63802 (RGS4 inhibitor) Benzothiazole, fluorophenyl Electrophilic acrylonitrile (cysteine-reactive)
2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile (5a–e) Benzothiazole, aryl (e.g., thiophene) Microwave-synthesized, antimicrobial activity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The diphenylamino group in Compound I enhances π-π stacking, while the nitrile group stabilizes the LUMO .
  • Positional Effects : Pyridine substituents in meta (Compound I), para (Compound II), and ortho (Compound III) positions alter molecular conformation and packing, affecting optical properties .
  • Reactivity: Electrophilic acrylonitriles (e.g., CCG-63802) exhibit cysteine-dependent activity due to the α,β-unsaturated nitrile, whereas the 2-aminophenyl group in the target compound may favor non-covalent interactions .

Electronic and Optical Properties

Table 2: HOMO-LUMO Energy Gaps in Solvents
Compound Solvent HOMO (eV) LUMO (eV) Gap (eV) References
Compound I Chloroform -5.2 -3.1 2.1
Compound II Dichloromethane -5.4 -3.3 2.1
Target Compound* Methanol -5.0† -3.0† 2.0†

*†Theoretical values based on analogous structures.

Findings :

  • Solvent polarity minimally affects the HOMO-LUMO gap of diphenylamino derivatives (e.g., Compounds I–III) due to strong intramolecular charge transfer .
  • The 2-aminophenyl group in the target compound likely reduces the energy gap compared to non-aromatic substituents, enhancing light absorption in visible spectra .

Molecular Interactions and Solid-State Behavior

  • π-π Stacking: Compounds with diphenylamino (I, II) or carbazole (III) groups exhibit dense π-π interactions, critical for charge transport in organic semiconductors .
  • Hydrogen Bonding: The 2-aminophenyl group enables N–H⋯N or N–H⋯π interactions, as seen in benzothiazole derivatives (e.g., 5a–e) .
  • Weak Interactions : Derivatives like (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile rely on C–H⋯H contacts, leading to less ordered packing .

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